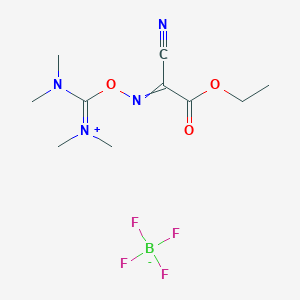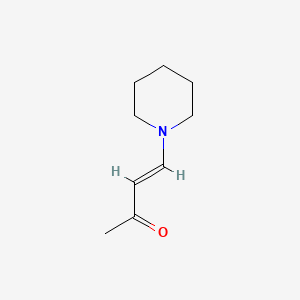
TOTU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Totu is a useful research compound. Its molecular formula is C10H17BF4N4O3 and its molecular weight is 328.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
TOTU est largement utilisé dans la synthèse peptidique {svg_1}. C'est une excellente alternative aux réactifs de couplage à base de HOBt tels que HBTU et TBTU {svg_2}. Il possède une grande réactivité, ce qui en fait un choix privilégié pour les réactions de condensation peptidique {svg_3}.
Faible allergénicité et explosivité
This compound est susceptible d'avoir une faible allergénicité et une faible explosivité {svg_4}. Cela en fait une option plus sûre pour une utilisation dans diverses réactions chimiques, en particulier dans les milieux de laboratoire où la sécurité est une préoccupation majeure {svg_5}.
Sous-produits hydrosolubles
Les sous-produits de l'utilisation de this compound comme réactif de couplage sont hydrosolubles {svg_6}. Cette propriété en fait un choix idéal pour les réactions de couplage en phase solution {svg_7}.
Applications dentaires
This compound est utilisé dans le domaine de la dentisterie, notamment dans le développement de polymères imprimés en 3D {svg_8}. Ces polymères ont une large gamme d'applications en dentisterie moderne grâce à leurs propriétés biologiques et mécaniques améliorées {svg_9}.
Dentisterie prothétique
Les polymères imprimés en 3D développés à l'aide de this compound sont utilisés en dentisterie prothétique {svg_10}. La technologie de traitement additif permet de créer des formes complexes avec une grande précision {svg_11}.
Remplacement osseux
Les polymères imprimés en 3D à base de this compound sont également utilisés dans les procédures de remplacement osseux {svg_12}. Ces polymères sont utilisés pour créer des implants sur mesure qui peuvent remplacer les tissus osseux endommagés {svg_13}.
Orthodontie
En orthodontie, les polymères imprimés en 3D à base de this compound sont utilisés pour créer des gouttières dentaires et d'autres appareils orthodontiques {svg_14}. Ces appareils sont fabriqués sur mesure pour chaque patient, assurant un ajustement confortable et un traitement efficace {svg_15}.
Modèles pédagogiques
Les polymères imprimés en 3D à base de this compound sont utilisés pour créer des modèles pédagogiques pour les étudiants en dentisterie {svg_16}. Ces modèles offrent une expérience d'apprentissage pratique, aidant les étudiants à comprendre les procédures dentaires complexes {svg_17}.
Mécanisme D'action
TOTU, also known as [(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate or o-((ethoxycarbonyl)cyanomethyleneamino)-n,n,n',n'-tetramethyluronium tetrafluoroborate, is a compound with a variety of applications in the field of peptide synthesis . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the carboxyl group of amino acids involved in peptide synthesis . This compound acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids .
Mode of Action
This compound interacts with its targets by activating the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . The by-products of this reaction are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which can readily be extracted in water .
Pharmacokinetics
It is known that this compound has high reactivity and solubility, which may influence its bioavailability .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, resulting in the synthesis of peptides and proteins . On a cellular level, this can influence a wide range of processes, as peptides and proteins play crucial roles in virtually all biological functions.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to light and should be stored in a cool and dry place . Furthermore, the reaction conditions, such as pH and temperature, can also impact the effectiveness of this compound in peptide synthesis .
Analyse Biochimique
Biochemical Properties
TOTU plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with carboxyl groups to facilitate the formation of peptide bonds. The primary enzymes and proteins involved in these interactions include carboxylases and peptidases. This compound’s high activation potential allows it to efficiently activate carboxyl groups, leading to the formation of stable peptide bonds. The by-products of this reaction, such as tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are water-soluble, which simplifies the purification process .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. It enhances the efficiency of peptide bond formation, which is essential for the synthesis of proteins. This, in turn, affects cell signaling pathways, gene expression, and cellular metabolism. By facilitating the synthesis of peptides, this compound indirectly supports various cellular functions, including cell growth, differentiation, and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to carboxyl groups and activating them for peptide bond formation. This activation involves the formation of a reactive intermediate, which then reacts with an amino group to form a peptide bond. This compound’s high reactivity is attributed to its unique chemical structure, which allows it to efficiently activate carboxyl groups while minimizing side reactions. This mechanism ensures the formation of stable peptide bonds with minimal racemization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored under appropriate conditions (2-8°C), but it can degrade over time if exposed to light or moisture. Long-term studies have shown that this compound maintains its reactivity for extended periods, making it suitable for both short-term and long-term peptide synthesis experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively facilitates peptide synthesis without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory distress and skin sensitization. These adverse effects highlight the importance of optimizing the dosage to achieve the desired outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as carboxylases and peptidases to facilitate the formation of peptide bonds. These interactions influence metabolic flux and metabolite levels, ultimately affecting the overall efficiency of protein synthesis. This compound’s role in these pathways underscores its importance in biochemical research and pharmaceutical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that this compound reaches its target sites, where it can effectively participate in peptide synthesis. The localization and accumulation of this compound within specific cellular compartments are crucial for its activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, where it can exert its effects on peptide synthesis. The precise localization of this compound within cells is essential for its activity and ensures the efficient formation of peptide bonds .
Propriétés
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVGDGSRVMNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136849-72-4 |
Source


|
| Record name | O-(Cyano(ethoxycarbonyl)methylenamino)-1,1,3,3-tetramethylur onium Tetrafluoroborat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Carbamic acid, 3-azabicyclo[4.1.0]hept-5-yl-, 1,1-dimethylethyl ester,](/img/new.no-structure.jpg)




